molecular formula C12H16ClNO B2879396 2-(Oxetan-3-yl)-1,2,3,4-tetrahydroisoquinoline hydrochloride CAS No. 2320602-57-9

2-(Oxetan-3-yl)-1,2,3,4-tetrahydroisoquinoline hydrochloride

Cat. No.: B2879396
CAS No.: 2320602-57-9
M. Wt: 225.72
InChI Key: OOKLVKMTBNHOPQ-UHFFFAOYSA-N
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Description

2-(Oxetan-3-yl)-1,2,3,4-tetrahydroisoquinoline hydrochloride is a compound that features both an oxetane ring and a tetrahydroisoquinoline moiety The oxetane ring is a four-membered cyclic ether, known for its ring strain and reactivity, while the tetrahydroisoquinoline structure is a bicyclic compound that is often found in natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the intramolecular cyclization of a suitable precursor, such as an epoxide or a halohydrin, to form the oxetane ring . This can be achieved through various cyclization reactions, including intramolecular etherification and electrophilic halocyclization .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like crystallization and chromatography are used to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(Oxetan-3-yl)-1,2,3,4-tetrahydroisoquinoline hydrochloride can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the oxetane ring can yield diols or ketones, while nucleophilic substitution can lead to the formation of various substituted tetrahydroisoquinoline derivatives .

Scientific Research Applications

2-(Oxetan-3-yl)-1,2,3,4-tetrahydroisoquinoline hydrochloride has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Oxetan-3-yl)-1,2,3,4-tetrahydroisoquinoline hydrochloride is unique due to the combination of the oxetane and tetrahydroisoquinoline structures in a single molecule.

Properties

IUPAC Name

2-(oxetan-3-yl)-3,4-dihydro-1H-isoquinoline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO.ClH/c1-2-4-11-7-13(12-8-14-9-12)6-5-10(11)3-1;/h1-4,12H,5-9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOKLVKMTBNHOPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C3COC3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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